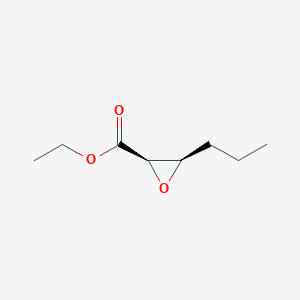

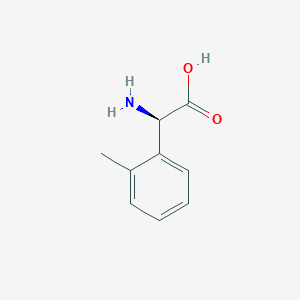

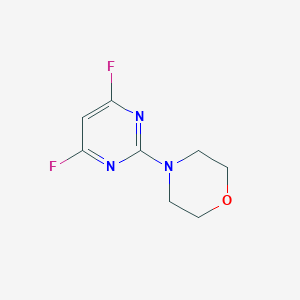

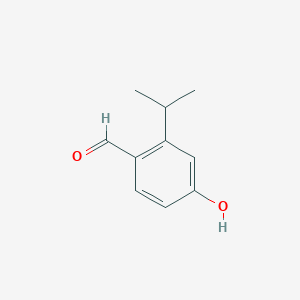

Methyl 2-methoxy-6-(methylamino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related nicotinate derivatives often involves esterification, nucleophilic displacement reactions, and condensation processes. For example, methyl nicotinate can be synthesized by esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction and purification steps (Erharuyi et al., 2015). Similarly, Lewis acid-promoted nucleophilic displacement reactions with organo cuprates have been used to prepare nicotinamide and nicotinic acid derivatives from 2-methoxy-3-cyanopyridines (Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, reveals almost identical bond lengths and conformations, highlighting the polarized electronic structures of these molecules. However, their crystal structures differ significantly due to variations in weak hydrogen bonding interactions (Cobo et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving nicotinate derivatives can include nucleophilic displacement, hydrolysis, and condensation reactions. These reactions facilitate the introduction of various functional groups, enabling the synthesis of a wide range of nicotinate-based compounds. For instance, the direct substitution of 2-methoxy-3-cyanopyridines by organo cuprates, followed by hydrolysis, offers a pathway to trisubstituted nicotinic acid and nicotinamide derivatives (Abdel-Aziz, 2007).

Scientific Research Applications

1. Nicotinamide and Neurocognitive Function

Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays a significant role in various intra- and inter-cellular processes. It is crucial in regulating cellular metabolic, stress, and immune responses. Nicotinamide has been investigated for its potential neuroprotective effects in cellular, animal, and human studies. Research suggests that nicotinamide may be beneficial in preserving and enhancing neurocognitive function, with specific attention to conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries caused by ischemia or trauma. Its non-toxic nature, affordability, and availability make it a promising agent for further studies in human neurocognitive disorders (Rennie et al., 2015).

2. Nicotinamide in Atherosclerosis Treatment

Nicotinamide has been used for over half a century as an antihyperlipidemic agent and to improve blood microcirculation. A systematic analysis of pharmacological studies clarified the molecular mechanisms of the vasoprotective action of nicotinamide, including its anti-inflammatory properties. It also summarized the results of experimental and clinical studies on anti-atherosclerotic effects, treatment of steatohepatosis, and counteraction to obesity. The potential of combining nicotinamide with statins to reduce statin dosage was highlighted, showcasing its role in cardiovascular health and atherosclerosis treatment (Gromova & Torshin, 2023).

3. NNMT in Cancer Biomarker Research

Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide. It has been upregulated in many types of solid tumors, suggesting its potential use as a tumor biomarker. A systematic review and meta-analysis focusing on patients with solid tumors revealed that high NNMT expression levels could serve as a poor prognostic biomarker. This finding underscores the importance of NNMT in oncology and its potential in cancer diagnostics and prognosis (Li et al., 2018).

4. NNMT's Role in Cellular Metabolism and Epigenetic Regulation

NNMT is at the crossroads between cellular metabolism and epigenetic gene regulation, playing a key role in several pathologies. It links one-carbon metabolism with a cell's methylation balance and NAD+ levels. NNMT's physiological and pathological regulation, particularly in obesity, insulin resistance, and metabolic disorders, along with its established role as a cancer-associated metabolic enzyme, makes it a significant target for pharmaceutical interventions. The challenge lies in developing molecules that target NNMT pathways effectively, with potential applications in metabolic-related diseases and cancer (Roberti et al., 2021).

Safety and Hazards

properties

IUPAC Name |

methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-7-5-4-6(9(12)14-3)8(11-7)13-2/h4-5H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJXMKQYEBDPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444691 |

Source

|

| Record name | methyl 2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187480-13-3 |

Source

|

| Record name | methyl 2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)